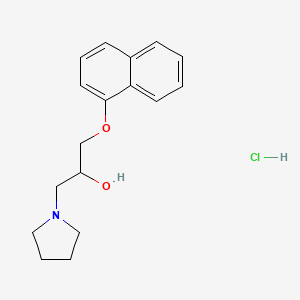
1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride, also known as NPY, is a chemical compound with potential applications in scientific research. This compound is a selective agonist of the Y1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes, including appetite regulation, blood pressure regulation, and stress response.
Mécanisme D'action
1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a selective agonist of the Y1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes. When 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride binds to the Y1 receptor, it activates a signaling pathway that leads to the release of intracellular calcium and the activation of downstream effectors. The exact mechanism of action of 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride on the Y1 receptor is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride has been shown to have a variety of biochemical and physiological effects, including the regulation of appetite, blood pressure, and stress response. Activation of the Y1 receptor by 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride leads to an increase in appetite and a decrease in energy expenditure, which can contribute to obesity. 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride also plays a role in the regulation of blood pressure, with Y1 receptor activation leading to vasoconstriction and an increase in blood pressure. Additionally, 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is involved in the stress response, with Y1 receptor activation leading to an increase in corticotropin-releasing factor release and the activation of the hypothalamic-pituitary-adrenal axis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride has several advantages for use in lab experiments, including its selectivity for the Y1 receptor and its potential applications in the study of physiological processes. However, there are also limitations to its use, including its complex synthesis method and the need for expertise in organic chemistry. Additionally, the exact mechanism of action of 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride on the Y1 receptor is not fully understood, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride, including the investigation of its effects on other physiological processes beyond appetite regulation, blood pressure regulation, and stress response. Additionally, further research is needed to fully understand the mechanism of action of 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride on the Y1 receptor and to develop more selective agonists and antagonists for this receptor. Finally, the potential clinical applications of 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride and other Y1 receptor modulators should be explored, particularly in the areas of obesity and hypertension.
Méthodes De Synthèse
The synthesis of 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride involves several steps, including the protection of the pyrrolidine nitrogen, the coupling of naphthalene with a protected pyrrolidine, and the deprotection of the pyrrolidine nitrogen. The final product is obtained in the form of a hydrochloride salt. The synthesis of 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a complex process that requires expertise in organic chemistry and careful attention to detail.
Applications De Recherche Scientifique
1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride has potential applications in scientific research, particularly in the study of the Y1 receptor and its role in various physiological processes. 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride can be used to investigate the effects of Y1 receptor activation on appetite regulation, blood pressure regulation, and stress response. It can also be used to study the interaction between the Y1 receptor and other molecules, such as neuropeptide Y and corticotropin-releasing factor.
Propriétés
IUPAC Name |
1-naphthalen-1-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c19-15(12-18-10-3-4-11-18)13-20-17-9-5-7-14-6-1-2-8-16(14)17;/h1-2,5-9,15,19H,3-4,10-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXDYYNGBDIPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2867326.png)
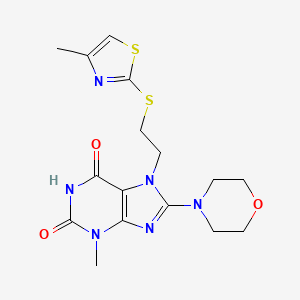

![{Bicyclo[4.1.0]heptan-3-yl}methanamine](/img/structure/B2867334.png)

![N-(3-Hydroxy-7-oxaspiro[3.5]nonan-1-yl)prop-2-enamide](/img/structure/B2867338.png)
![2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2867340.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2867341.png)
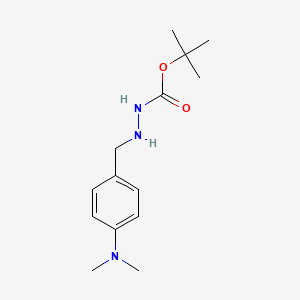
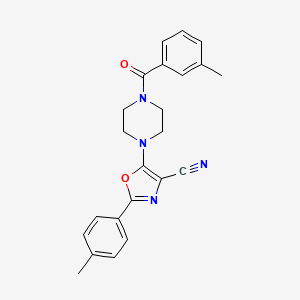
![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2867344.png)
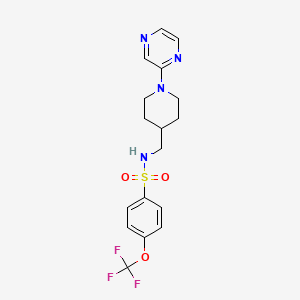

![N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B2867348.png)